Edivoxetine Hydrochloride

Description

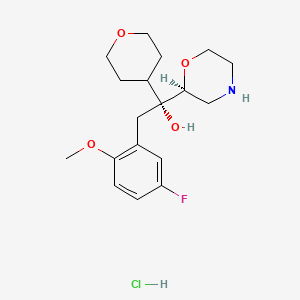

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKGRLMNSHPON-CJRXIRLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152462 | |

| Record name | Edivoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-05-4 | |

| Record name | Edivoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edivoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDIVOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edivoxetine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edivoxetine (LY2216684) is a selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company for the potential treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[3] While showing promise in early trials for ADHD, its development for MDD was discontinued due to a lack of superior efficacy compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2] This guide provides an in-depth technical overview of the mechanism of action of Edivoxetine Hydrochloride, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and inhibiting the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[3] By blocking this reuptake process, Edivoxetine effectively increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[3]

The selectivity of Edivoxetine for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key feature of its pharmacological profile. This selectivity is believed to contribute to a more targeted therapeutic effect with a potentially different side-effect profile compared to less selective agents.[4]

Quantitative Pharmacodynamic Data

The inhibitory activity of Edivoxetine on the norepinephrine transporter has been quantified in clinical studies by measuring the reduction of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine that serves as a biomarker for NET inhibition.[5][6]

| Parameter | Value | Species | Tissue/Fluid | Reference |

| Unbound Plasma IC50 (IC50U) | 0.041 nM | Human | Plasma | [5] |

| CSF IC50U | 0.794 nM | Human | Cerebrospinal Fluid | [5] |

| Treatment | Dose | Effect on DHPG | Tissue/Fluid | Reference |

| Edivoxetine | 9 mg (once daily for 14/15 days) | 51% reduction from baseline | Cerebrospinal Fluid | [6] |

| Edivoxetine | 9 mg (once daily for 14/15 days) | 38% reduction from baseline | Plasma | [6] |

| Edivoxetine | 9 mg (once daily for 14/15 days) | 26% reduction from baseline | Urine | [6] |

| Edivoxetine | Not Specified | ~28% maximum decrease from baseline | Plasma (Adolescents) | [7] |

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay in HEK293 Cells

This protocol describes a representative method for determining the potency of a compound like Edivoxetine in inhibiting norepinephrine reuptake in a controlled in vitro system.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the human norepinephrine transporter (hNET).

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET-HEK293 cells).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]Norepinephrine (radiolabeled tracer).

-

Test compound (e.g., this compound) at various concentrations.

-

Desipramine or another potent NET inhibitor as a positive control and for determining non-specific binding.

-

Scintillation fluid and a liquid scintillation counter.

-

24-well cell culture plates.

Procedure:

-

Cell Plating: Seed hNET-HEK293 cells into 24-well plates and culture overnight to allow for adherence.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.

-

Pre-incubation: Add KRH buffer containing various concentrations of the test compound (or vehicle for control) to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Reuptake: Add [³H]Norepinephrine to each well to initiate the reuptake process. The final concentration of the radiotracer should be close to its Michaelis-Menten constant (Km) for the transporter.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

-

Termination of Reuptake: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove unbound radiotracer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a Norepinephrine Reuptake Inhibition Assay.

Signaling Pathways

The primary action of Edivoxetine is to increase synaptic norepinephrine levels. This elevated norepinephrine then interacts with various adrenergic receptors (alpha and beta subtypes) on both presynaptic and postsynaptic neurons, leading to the modulation of downstream signaling cascades.

Caption: Edivoxetine's effect on norepinephrine signaling.

A key downstream target of enhanced noradrenergic signaling is the phosphorylation of the cAMP response element-binding protein (CREB).[8][9][10] Activation of certain adrenergic receptors (particularly β-adrenergic receptors) leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which can lead to changes in the transcription of genes involved in neuroplasticity and neuronal survival. While this is a known pathway for noradrenergic signaling, direct studies confirming this specific downstream effect for Edivoxetine are limited in publicly available literature.

Conclusion

This compound is a potent and selective norepinephrine reuptake inhibitor. Its mechanism of action is well-defined at the level of its primary target, the norepinephrine transporter. Quantitative pharmacodynamic studies have confirmed its ability to engage this target in humans, as evidenced by the dose-dependent reduction of the biomarker DHPG. While its clinical development for major depressive disorder was halted, the study of Edivoxetine has contributed to the understanding of the role of norepinephrine in psychiatric disorders. Further research into its downstream signaling effects could provide additional insights into the complex neurobiology of these conditions.

References

- 1. Inhibition of cAMP response element-binding protein or dynorphin in the nucleus accumbens produces an antidepressant-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edivoxetine - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Hippocampal cAMP response element binding protein and antidepressant treatments] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edivoxetine hydrochloride (formerly LY2216684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was under development by Eli Lilly and Company for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As a selective NRI, edivoxetine's primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] Despite demonstrating target engagement and a generally well-tolerated safety profile, the clinical development for MDD was halted due to a lack of superior efficacy compared to placebo when used as an adjunctive therapy with Selective Serotonin Reuptake Inhibitors (SSRIs).[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Edivoxetine is a high-affinity and selective inhibitor of the human norepinephrine transporter (NET).[2] The NET is a presynaptic transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2] By inhibiting the NET, edivoxetine increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] This enhanced signaling in brain regions implicated in mood, attention, and executive function formed the basis of its investigation for MDD and ADHD.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of edivoxetine at the noradrenergic synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Edivoxetine - Wikipedia [en.wikipedia.org]

- 4. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: A Technical Guide to its Synthesis and Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine hydrochloride (IUPAC Name: (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride) is a selective norepinephrine reuptake inhibitor (NRI) that was under development by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] As a potent and selective inhibitor of the norepinephrine transporter (NET), edivoxetine increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal.[3] This technical guide provides a comprehensive overview of the synthesis and core chemistry of this compound, aimed at professionals in drug discovery and development.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₇ClFNO₄ |

| Molecular Weight | 375.87 g/mol |

| CAS Number | 1194374-05-4 |

| Appearance | Solid |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound has evolved to improve efficiency, safety, and stereoselectivity. An early-generation synthesis has been largely superseded by a more practical asymmetric synthesis.

Second-Generation Asymmetric Synthesis

A notable advancement in the synthesis of edivoxetine involves a convergent and asymmetric approach starting from the chiral building block, D-serine. This method avoids the use of hazardous reagents and complex resolutions associated with earlier routes. A key regulatory starting material for the final API is (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate.

The synthesis of this key intermediate is a multi-step process that preserves the chirality from D-serine. While a complete, step-by-step synthesis of the final this compound from this intermediate is not publicly detailed, the general synthetic strategy involves the formation of the chiral morpholine ring system followed by the introduction of the substituted phenyl and tetrahydropyran moieties.

A plausible synthetic workflow is outlined below:

Caption: A logical workflow for the asymmetric synthesis of this compound.

Chemistry and Mechanism of Action

Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI). Its primary pharmacological action is to bind to the norepinephrine transporter (NET) on presynaptic neurons, thereby blocking the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[3]

Signaling Pathway

The mechanism of action of edivoxetine directly impacts noradrenergic signaling, which plays a critical role in various central nervous system functions.

Caption: Mechanism of action of edivoxetine as a norepinephrine reuptake inhibitor.

Selectivity Profile

The clinical potential of edivoxetine is underscored by its high selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is thought to contribute to a more favorable side-effect profile compared to less selective antidepressants.

| Transporter | IC₅₀ (nM) |

| Norepinephrine Transporter (NET) | 0.041 (unbound plasma drug) |

| Serotonin Transporter (SERT) | - |

| Dopamine Transporter (DAT) | - |

| Note: Comprehensive Ki values for SERT and DAT are not readily available in the public domain, but edivoxetine is consistently reported as a highly selective NRI.[3] |

Structure-Activity Relationship (SAR)

While specific structure-activity relationship studies on edivoxetine analogs are limited in publicly available literature, general principles for morpholine-based norepinephrine reuptake inhibitors can be inferred. The morpholine ring is a common scaffold in many NRIs. The stereochemistry of the molecule is critical for its activity, as demonstrated by the enantioselective synthesis targeting the (1R, 2S) configuration of edivoxetine. The substituents on the phenyl ring and the presence of the tetrahydropyran moiety are also crucial for the molecule's potency and selectivity. The fluorine and methoxy groups on the phenyl ring likely contribute to the binding affinity and pharmacokinetic properties of the compound.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay (General Protocol)

A common method to determine the potency of a compound as a norepinephrine reuptake inhibitor is through a radioligand uptake assay in cells expressing the norepinephrine transporter.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of edivoxetine for the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

[³H]-Norepinephrine (Radioligand).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compound (this compound) at various concentrations.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293-hNET cells to confluency in appropriate cell culture plates.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with KRH buffer.

-

Compound Incubation: Add KRH buffer containing various concentrations of this compound to the cells and incubate for a predetermined time at room temperature.

-

Radioligand Addition: Add [³H]-Norepinephrine to the wells and incubate for a specific time to allow for uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the concentration of edivoxetine. Calculate the IC₅₀ value using a suitable nonlinear regression model.

Caption: A typical experimental workflow for a norepinephrine reuptake inhibition assay.

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in various populations, including healthy volunteers and pediatric patients with ADHD.[4]

| Parameter | Population | Dose | Value |

| Tₘₐₓ (hours) | Pediatric Patients with ADHD | 0.05-0.3 mg/kg | ~2 |

| t₁/₂ (hours) | Pediatric Patients with ADHD | 0.05-0.3 mg/kg | ~6 |

| Metabolism | Humans | - | Primarily via CYP2D6 and CYP3A4 |

Conclusion

This compound is a highly selective and potent norepinephrine reuptake inhibitor with a well-defined mechanism of action. Its synthesis has been optimized to produce the desired enantiomer efficiently. While its clinical development for MDD was discontinued, the chemistry and pharmacology of edivoxetine provide valuable insights for the design and development of future CNS-acting therapeutics. The data and protocols presented in this guide offer a technical resource for researchers in the field of neuroscience and medicinal chemistry.

References

- 1. Edivoxetine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: An In-depth Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edivoxetine hydrochloride (formerly LY2216684) is a potent and highly selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of edivoxetine at its primary target, the norepinephrine transporter (NET), as well as its interactions with other neurotransmitter transporters and a broad range of CNS receptors. The document details the experimental methodologies employed to determine these binding characteristics and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a selective inhibitor of the norepinephrine transporter (NET).[4] The therapeutic rationale for its development was based on the hypothesis that by blocking the reuptake of norepinephrine from the synaptic cleft, edivoxetine would increase the concentration of this neurotransmitter in the synapse, thereby enhancing noradrenergic signaling.[4] This mechanism of action was explored for its potential to alleviate symptoms of depression and ADHD. While the clinical development of edivoxetine was ultimately discontinued, a thorough understanding of its preclinical pharmacological profile remains valuable for researchers in the field of neuroscience and drug discovery.

Binding Affinity and Selectivity Profile

Monoamine Transporter Binding Affinity

Functional in vivo studies in humans have demonstrated potent engagement of edivoxetine with the norepinephrine transporter. The unbound plasma drug IC50 (IC50U) for NET inhibition, as measured by the reduction of the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) in plasma, was determined to be 0.041 nM .[5][6] The IC50U based on DHPG reduction in cerebrospinal fluid (CSF) was 0.794 nM .[5][6] These low nanomolar values indicate a very high potency for NET inhibition in a physiological setting.

| Target | Parameter | Value (nM) | Species | Assay Type |

| Norepinephrine Transporter (NET) | IC50U (from plasma DHPG) | 0.041 | Human | In vivo functional assay |

| Norepinephrine Transporter (NET) | IC50U (from CSF DHPG) | 0.794 | Human | In vivo functional assay |

Table 1: Functional Potency of Edivoxetine at the Norepinephrine Transporter

Information regarding the direct binding affinity (Ki) of edivoxetine for the serotonin transporter (SERT) and the dopamine transporter (DAT) from comparative preclinical studies is not publicly available. However, edivoxetine is consistently described as a selective norepinephrine reuptake inhibitor, suggesting significantly lower affinity for SERT and DAT.

Off-Target Binding Profile

A comprehensive screening of edivoxetine against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes would be necessary to fully characterize its selectivity. This data is not currently available in the public literature. The focus of published research has been on its high selectivity for NET over other monoamine transporters.

Experimental Protocols

The determination of binding affinity and functional inhibition of the norepinephrine transporter typically involves radioligand binding assays and neurotransmitter uptake assays.

Radioligand Competition Binding Assay for Norepinephrine Transporter (NET)

This in vitro assay measures the affinity of a test compound (e.g., edivoxetine) for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. A commonly used radioligand for NET is [3H]nisoxetine.

3.1.1. Cell Culture and Membrane Preparation

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Lysis: Cultured cells are harvested and washed with a phosphate-buffered saline (PBS). The cell pellet is then resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). The membrane preparations are then stored at -80°C until use.

3.1.2. Binding Assay Protocol

-

Incubation Mixture: In a 96-well plate, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Varying concentrations of the unlabeled test compound (edivoxetine).

-

A fixed concentration of the radioligand (e.g., [3H]nisoxetine) at a concentration close to its Kd value.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a defined temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

3.2.1. Assay Protocol

-

Cell Plating: HEK293 cells stably expressing hNET are plated in a 96-well plate and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then pre-incubated with varying concentrations of the test compound (edivoxetine) for a specific time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: A fixed concentration of [3H]norepinephrine is added to each well to initiate the uptake process.

-

Incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the assay medium and washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells, and the radioactivity accumulated inside the cells is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor. The IC50 value for the inhibition of norepinephrine uptake is determined, which reflects the functional potency of the test compound.

Signaling Pathways and Experimental Workflows

Norepinephrine Transporter Signaling Pathway

Inhibition of the norepinephrine transporter by edivoxetine leads to an increase in the synaptic concentration of norepinephrine. This elevated norepinephrine then acts on postsynaptic and presynaptic adrenergic receptors, primarily G-protein coupled receptors, to initiate downstream signaling cascades. A key pathway involves the activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.

Caption: Signaling pathway following norepinephrine transporter (NET) inhibition by edivoxetine.

Experimental Workflow for Radioligand Binding Assay

The process of determining the binding affinity of a compound like edivoxetine using a radioligand competition binding assay follows a structured workflow from sample preparation to data analysis.

Caption: Experimental workflow for a radioligand competition binding assay.

Logical Relationship of Edivoxetine's Selectivity

Edivoxetine's pharmacological identity is defined by its high selectivity for the norepinephrine transporter over other monoamine transporters. This relationship is crucial for its intended therapeutic effect and its side-effect profile.

Caption: Logical relationship of edivoxetine's binding selectivity.

Conclusion

This compound is a potent and highly selective norepinephrine reuptake inhibitor, as evidenced by in vivo functional assays. Its primary mechanism of action is the blockade of the norepinephrine transporter, leading to enhanced noradrenergic neurotransmission. While comprehensive off-target binding data is limited in the public domain, its designation as a selective NRI implies minimal interaction with other monoamine transporters and CNS receptors. The experimental protocols detailed herein provide a standard framework for assessing the binding affinity and functional activity of compounds targeting the norepinephrine transporter. The provided diagrams illustrate the key signaling consequences of NET inhibition and the logical workflow for its pharmacological characterization. This technical guide serves as a resource for researchers interested in the pharmacology of edivoxetine and the broader class of norepinephrine reuptake inhibitors.

References

- 1. Edivoxetine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Edivoxetine Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This technical guide synthesizes available pharmacokinetic data of edivoxetine in key animal models, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Core Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data are essential for interspecies scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetics of Edivoxetine in Dogs

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | 88% | Oral | [1] |

| Half-life (t½) | 4 hours | Oral | [1] |

| Area Under the Curve (AUC) | 793 ng·h/mL | Oral | [1] |

| Time to Maximum Concentration (Tmax) | ~2 hours | Oral | [1][2] |

Note: Limited publicly available data for other key parameters such as Volume of Distribution (Vd), Clearance (CL), and protein binding in dogs.

Table 2: Pharmacokinetics of Edivoxetine in Rats

No quantitative pharmacokinetic data for edivoxetine in rats was identified in the public domain at the time of this guide's compilation.

Table 3: Pharmacokinetics of Edivoxetine in Rhesus Monkeys

A study has indicated that edivoxetine dose-dependently displaced a norepinephrine transporter (NET)-specific PET ligand in rhesus monkeys, suggesting brain penetration and target engagement.[1] However, specific quantitative pharmacokinetic parameters were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. This section outlines the standard procedures for key experiments related to the pharmacokinetic evaluation of edivoxetine.

Oral Administration in Rats (Oral Gavage)

Objective: To administer a precise oral dose of this compound to rats.

Materials:

-

This compound formulation

-

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

-

Animal scale

-

Permanent marker

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[3]

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the mouth to prevent over-insertion.[4]

-

Restraint: Manually restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly with the animal exhibiting a swallowing reflex.[3] Caution: If resistance is met, do not force the needle. Withdraw and re-attempt.

-

Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the edivoxetine formulation.[4]

-

Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[3]

Intravenous Administration in Dogs

Objective: To administer this compound directly into the systemic circulation of dogs.

Materials:

-

This compound intravenous formulation

-

Sterile syringes and needles

-

Intravenous catheter of appropriate size

-

Clippers

-

Antiseptic solution (e.g., chlorhexidine, alcohol)

-

Tape and bandaging material

-

Saline or heparinized saline for flushing

Procedure:

-

Catheter Placement:

-

Clip the fur over the selected vein (commonly the cephalic vein on the forelimb or the lateral saphenous vein on the hindlimb).[5]

-

Aseptically prepare the skin using an antiseptic solution.

-

An assistant will occlude the vein proximal to the insertion site.

-

Insert the intravenous catheter through the skin and into the vein. A "flash" of blood in the catheter hub confirms placement.

-

Advance the catheter into the vein while withdrawing the stylet.

-

Secure the catheter in place with tape and/or a bandage.[6]

-

-

Drug Administration:

-

Confirm catheter patency by flushing with a small volume of sterile saline.

-

Slowly administer the edivoxetine solution at the prescribed rate.

-

Following administration, flush the catheter again with saline to ensure the full dose has been delivered.

-

-

Post-Administration Care:

-

Monitor the dog for any adverse reactions during and after administration.

-

The catheter can be maintained for repeated dosing or fluid administration if required.

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify edivoxetine concentrations in biological matrices (e.g., plasma, serum).

Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other matrix components using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.[7]

General Validation Parameters (based on FDA and EMA guidelines): [8][9]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the determined value to the nominal or known true value.

-

Precision: The degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Preparation (Example using Protein Precipitation):

-

To a known volume of plasma/serum sample, add a precipitating agent (e.g., acetonitrile, methanol) to precipitate proteins.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the analyte to a clean tube for analysis.

LC-MS/MS System and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column for separation.

-

Mobile Phase: A mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and its internal standard.

Visualizations

Norepinephrine Transporter (NET) Inhibition Signaling Pathway

Edivoxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[10]

Caption: Mechanism of action of Edivoxetine via NET inhibition.

General Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

Caption: Preclinical pharmacokinetic study workflow.

Metabolic Pathway of Norepinephrine

Understanding the natural metabolic pathway of norepinephrine is essential context for evaluating the impact of a norepinephrine reuptake inhibitor like edivoxetine.

Caption: Simplified metabolic pathway of norepinephrine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. ouv.vt.edu [ouv.vt.edu]

- 5. iatevad.com [iatevad.com]

- 6. research.vt.edu [research.vt.edu]

- 7. jchps.com [jchps.com]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: A Review of its Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine hydrochloride (formerly LY2216684) is a selective norepinephrine reuptake inhibitor that was investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). As with any pharmaceutical compound, a thorough understanding of its metabolic fate is crucial for evaluating its safety and efficacy. This technical guide synthesizes the available information on the metabolism and metabolites of this compound.

It is important to note that detailed public information regarding the specific chemical structures and quantitative analysis of edivoxetine's metabolites is limited. The majority of available research focuses on the pharmacokinetics of the parent drug rather than its biotransformation products.

Metabolic Pathways and Key Enzymes

Edivoxetine undergoes hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In vitro studies have identified CYP2D6 and CYP3A4 as the principal enzymes responsible for its biotransformation.[1] The involvement of these major drug-metabolizing enzymes suggests a potential for drug-drug interactions with co-administered substances that are substrates, inhibitors, or inducers of CYP2D6 and CYP3A4.

Due to the limited publicly available data, a detailed diagram of the metabolic signaling pathway with specific metabolite structures cannot be constructed. However, a generalized workflow for investigating drug metabolism is presented below.

Figure 1: Generalized workflow for the investigation of drug metabolism.

Quantitative Data on Metabolites

A comprehensive summary of quantitative data for edivoxetine metabolites is not available in the published literature. Studies on the pharmacokinetics of edivoxetine have focused on measuring the plasma concentrations of the parent drug.

Experimental Protocols

While specific protocols for edivoxetine metabolism studies are not publicly detailed, the general methodologies employed in such investigations are well-established in the field of drug metabolism.

In Vitro Metabolism Studies using Human Liver Microsomes

-

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of a drug candidate.

-

Methodology:

-

Incubation: this compound would be incubated with pooled human liver microsomes in the presence of necessary cofactors, most importantly NADPH, to initiate enzymatic reactions.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, incubations would be performed with a panel of recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) or by using specific chemical inhibitors of these enzymes in incubations with human liver microsomes.

-

Sample Analysis: Following incubation, the reaction would be quenched, and the samples would be processed for analysis, typically by protein precipitation or liquid-liquid extraction.

-

Metabolite Detection and Identification: The extracts would be analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Metabolites would be identified by comparing their mass spectra and fragmentation patterns with that of the parent drug.

-

Figure 2: A typical experimental workflow for an in vitro metabolism study using human liver microsomes (HLM).

In Vivo Metabolism and Pharmacokinetic Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a living organism.

-

Methodology:

-

Drug Administration: this compound would be administered to human subjects or animal models, typically orally.

-

Biological Sample Collection: Blood, urine, and feces samples would be collected at various time points after drug administration.

-

Sample Processing: Plasma would be separated from blood samples. All biological samples would undergo extraction procedures to isolate the drug and its metabolites.

-

Quantification: The concentrations of edivoxetine and any identified metabolites in the processed samples would be determined using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters for the parent drug and its metabolites.

-

Conclusion

The metabolism of this compound is primarily carried out by CYP2D6 and CYP3A4 in the liver. However, a detailed public profile of its metabolites, including their structures and quantitative abundance, is not available. The experimental approaches to elucidate such information would follow standard in vitro and in vivo drug metabolism study protocols, heavily relying on mass spectrometry for the identification and quantification of biotransformation products. Further research and publication of data from preclinical and clinical development studies would be necessary to provide a comprehensive understanding of the metabolic fate of edivoxetine.

References

Edivoxetine Hydrochloride: A Technical Guide to its Effects on Norepinephrine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). Its primary mechanism of action involves the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This guide provides a comprehensive technical overview of the effects of edivoxetine on norepinephrine levels, detailing the quantitative data from clinical studies, the experimental protocols used to generate this data, and the underlying signaling pathways.

Introduction

Norepinephrine is a critical neurotransmitter in the central nervous system, playing a key role in regulating mood, attention, and arousal. The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. This compound is a potent and selective inhibitor of the NET.[1] By blocking this transporter, edivoxetine increases the extracellular concentration of norepinephrine, which is hypothesized to mediate its therapeutic effects. This document serves as a technical resource for professionals in the field of neuroscience and drug development, offering an in-depth look at the pharmacodynamic effects of edivoxetine on norepinephrine homeostasis.

Quantitative Effects of Edivoxetine on Norepinephrine Levels

The pharmacodynamic effects of edivoxetine have been quantified in several clinical studies, primarily by measuring the levels of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine. A reduction in DHPG levels in plasma and cerebrospinal fluid (CSF) serves as a biomarker for NET inhibition.

Table 1: Inhibition of Norepinephrine Transporter by Edivoxetine

| Parameter | Value | Species | Matrix | Reference |

| IC50 (Unbound) | 0.041 nM | Human | Plasma DHPG | [2] |

| IC50 (Unbound) | 0.794 nM | Human | CSF DHPG | [2] |

Table 2: Effect of Edivoxetine on DHPG Levels in Humans

| Dose | % Reduction from Baseline (Plasma DHPG) | % Reduction from Baseline (CSF DHPG) | Study Population | Reference |

| 6 mg/day | Not Reported | Not Reported | Healthy Adults | [3] |

| 9 mg/day | 38% | 51% | Healthy Adults | [3] |

| 0.1 mg/kg/day | Not Reported | Not Reported | Pediatric ADHD Patients | [4] |

| 0.2 mg/kg/day | ~28% | Not Reported | Pediatric ADHD Patients | [4] |

| 0.3 mg/kg/day | ~28% | Not Reported | Pediatric ADHD Patients | [4] |

Experimental Protocols

Measurement of DHPG in Human Plasma and CSF by HPLC-ECD

This protocol outlines the general procedure for the quantification of DHPG in biological samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

3.1.1. Sample Preparation

-

Collect blood samples in tubes containing EDTA and a stabilizing agent (e.g., reduced glutathione).[5]

-

Centrifuge the blood samples to separate the plasma.

-

For CSF samples, collect via lumbar puncture.

-

Store plasma and CSF samples at -80°C until analysis to prevent degradation of DHPG.[6]

-

Prior to analysis, perform a sample clean-up and concentration step. A common method is alumina extraction, which selectively adsorbs catecholamines and their metabolites.[5]

-

Wash the alumina with a sodium bicarbonate solution to remove interfering substances like uric acid.

-

Elute DHPG from the alumina using a weak acid, such as perchloric acid.[5]

3.1.2. HPLC-ECD Analysis

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a reversed-phase C8 or C18 column is used.[5][7]

-

Mobile Phase: An aqueous buffer containing citric acid, 1-octanesulfonic acid (as an ion-pairing agent), EDTA, and a small percentage of an organic modifier like methanol. The pH is typically acidic.[5][7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Electrochemical Detector: A coulometric or amperometric detector is used. The working electrode potential is set to a level that oxidizes DHPG, generating a current that is proportional to its concentration.[5] A dual-electrode system can be used in a "screen mode" to enhance selectivity.[5]

-

Quantification: DHPG concentration in the samples is determined by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentrations.

Norepinephrine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of edivoxetine for the norepinephrine transporter using the radioligand [3H]nisoxetine.

3.2.1. Membrane Preparation

-

Homogenize brain tissue (e.g., rat frontal cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C.[8]

-

Discard the supernatant and resuspend the pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps to wash the membranes.

-

Resuspend the final pellet in the assay buffer at a specific protein concentration.

3.2.2. Binding Assay

-

In a 96-well plate, combine the prepared membranes, [3H]nisoxetine at a concentration near its Kd (approximately 0.7-0.8 nM), and varying concentrations of edivoxetine or a competing ligand.[1][9]

-

To determine non-specific binding, include wells with a high concentration of a known NET inhibitor, such as desipramine.

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[10]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for edivoxetine is determined by fitting the competition data to a one-site binding model. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Norepinephrine Measurement

This protocol outlines the procedure for measuring extracellular norepinephrine levels in the brain of a freely moving rodent.

3.3.1. Surgical Procedure

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hypothalamus).[11][12]

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a defined period.

3.3.2. Microdialysis Experiment

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.[13]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[14]

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent norepinephrine degradation.

-

After a baseline collection period, administer edivoxetine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to measure the change in extracellular norepinephrine concentration.

-

Sample Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical technique, typically HPLC-ECD.

Signaling Pathways and Experimental Workflows

Norepinephrine Transporter Signaling Pathway

The inhibition of the norepinephrine transporter by edivoxetine initiates a cascade of downstream signaling events. While the primary effect is an increase in synaptic norepinephrine, this leads to the activation of various adrenergic receptors and subsequent intracellular signaling pathways.

References

- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study [agris.fao.org]

- 3. Edivoxetine compared to placebo as adjunctive therapy to selective serotonin reuptake inhibitors in the prevention of symptom re-emergence in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized trial of edivoxetine in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of 3,4-dihydroxyphenylglycol (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kjpp.net [kjpp.net]

- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: An In-depth Technical Guide on Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine (formerly LY22166684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] Despite demonstrating high affinity and selectivity for the norepinephrine transporter (NET), the clinical development of edivoxetine for MDD was terminated due to a lack of superior efficacy compared to existing treatments.[1] This technical guide provides a comprehensive overview of the known off-target effects of edivoxetine hydrochloride, based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the broader pharmacological profile of this compound.

While comprehensive public data on edivoxetine's off-target binding affinity across a wide range of receptors and enzymes is limited, this guide synthesizes the available information on its on-target activity and clinically observed adverse effects, which are indicative of its broader biological impact.

On-Target and Clinically Observed Off-Target Effects

The primary pharmacological action of edivoxetine is the inhibition of the norepinephrine transporter. The following table summarizes the quantitative data related to its on-target activity and the qualitative data of clinically observed adverse events, which may be a consequence of its potent noradrenergic effects or potential off-target interactions.

Table 1: Summary of Edivoxetine's On-Target Potency and Clinically Observed Adverse Events

| Category | Parameter | Value | Species/System | Source |

| On-Target Potency (NET) | Unbound plasma drug IC50 (IC50U) based on plasma DHPG | 0.041 nM | Human | [3] |

| IC50U based on CSF DHPG | 0.794 nM | Human | [3] | |

| Cardiovascular | Effect on Blood Pressure | Statistically significant increases in systolic and diastolic blood pressure | Human | [1][4][5] |

| Effect on Heart Rate | Tachycardia, increased cardiac rhythm | Human | [4][5] | |

| Neurological/CNS | Headache | Frequently reported adverse event | Human | [4] |

| Insomnia | Frequently reported adverse event | Human | [4] | |

| Gastrointestinal | Nausea | Common adverse event | Human | [4][5] |

| Constipation | Frequently reported adverse event | Human | [4] | |

| Dry Mouth | Frequently reported adverse event | Human | [4] | |

| Dermatological | Hyperhidrosis (excessive sweating) | Common adverse event | Human | [5][6] |

| Urogenital | Erectile Dysfunction | Reported adverse event | Human | [6] |

| Testicular Pain | Reported adverse event | Human | [6] |

Experimental Protocols

Detailed experimental protocols for the off-target screening of edivoxetine are not publicly available. However, this section describes the general methodologies for key experiments typically used in preclinical pharmacology to assess on-target and off-target effects.

Radioligand Binding Assays for Off-Target Screening

Radioligand binding assays are a standard method to determine the affinity of a test compound for a wide range of receptors, transporters, and ion channels.

Objective: To quantify the binding affinity (Ki) of edivoxetine to a panel of off-target sites.

General Protocol:

-

Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or animal tissues.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (edivoxetine).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

These assays are used to determine if a test compound inhibits the activity of specific enzymes.

Objective: To determine the IC50 of edivoxetine against a panel of enzymes (e.g., Cytochrome P450 isoforms).

General Protocol:

-

Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

-

Incubation: The enzyme is incubated with varying concentrations of the test compound (edivoxetine).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the concentration of the test compound.

Pharmacodynamic (PD) Biomarker Analysis: DHPG Measurement

The measurement of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, in plasma and cerebrospinal fluid (CSF) is a key biomarker for assessing the in vivo activity of norepinephrine reuptake inhibitors.

Objective: To assess the functional inhibition of the norepinephrine transporter by edivoxetine in vivo.

General Protocol:

-

Sample Collection: Blood and/or CSF samples are collected from subjects at various time points before and after the administration of edivoxetine.

-

Sample Preparation: Plasma is separated from blood samples. Samples are stabilized and stored frozen until analysis.

-

DHPG Quantification: DHPG concentrations are measured using a validated analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: The changes in DHPG levels from baseline are correlated with the plasma concentrations of edivoxetine to model the in vivo potency (IC50) of NET inhibition.[3]

Visualizations

Signaling Pathway of Edivoxetine's Primary Action

References

- 1. Edivoxetine - Wikipedia [en.wikipedia.org]

- 2. Edivoxetine | MedPath [trial.medpath.com]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: A Technical Guide to Central Nervous System Distribution and Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edivoxetine (LY2216684), a selective norepinephrine reuptake inhibitor (NET), has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder. A critical aspect of its pharmacological profile for these indications is its ability to penetrate the central nervous system (CNS) and engage its target, the norepinephrine transporter. This technical guide provides a comprehensive overview of the available data on the CNS distribution and penetration of edivoxetine hydrochloride. Due to the limited publicly available preclinical data, this guide focuses primarily on human clinical studies that have directly measured edivoxetine concentrations in the cerebrospinal fluid (CSF), offering a direct assessment of its presence in the CNS. While direct measures of brain-to-plasma ratios and in vitro blood-brain barrier transport studies are not available in the public domain, the presented human data confirms the CNS availability of edivoxetine.

CNS Penetration: Human Clinical Evidence

The most direct evidence for edivoxetine's ability to cross the blood-brain barrier and enter the CNS comes from a clinical study in healthy male subjects. This study measured edivoxetine concentrations in both plasma and cerebrospinal fluid following repeated oral dosing.

Quantitative Analysis of Edivoxetine in Plasma and CSF

A study involving healthy male subjects provides the most definitive data on edivoxetine's CNS penetration.[1] Participants received once-daily oral doses of either 6 mg or 9 mg of edivoxetine for 14 or 15 days.[1] The resulting concentrations in plasma and CSF were measured and are summarized below.

Table 1: Edivoxetine Concentrations in Plasma and Cerebrospinal Fluid (CSF) in Healthy Male Subjects

| Dose Group | Matrix | Analyte | Mean Concentration (ng/mL) ± SD |

| 9 mg | Plasma | Edivoxetine | 40.5 ± 14.5 |

| 9 mg | CSF | Edivoxetine | 1.8 ± 0.7 |

| 6 mg | Plasma | Edivoxetine | 25.1 ± 7.9 |

| 6 mg | CSF | Edivoxetine | 1.1 ± 0.4 |

Data extracted from a pharmacokinetic/pharmacodynamic investigation of edivoxetine.[1]

The data clearly demonstrates that edivoxetine is present in the CSF, confirming its ability to cross the blood-brain barrier in humans. The CSF-to-plasma concentration ratio can be calculated to estimate the extent of brain penetration. For the 9 mg dose group, the mean CSF/plasma ratio is approximately 0.044, and for the 6 mg dose group, it is approximately 0.044. It is important to note that this ratio represents the total drug concentration and does not account for protein binding. Information on the plasma protein binding of edivoxetine is not publicly available, which precludes the calculation of the unbound CSF-to-unbound plasma ratio (Kp,uu,CSF), a more precise measure of brain penetration.

Pharmacodynamic Evidence of CNS Target Engagement

The same study also measured the concentration of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, in both plasma and CSF.[1] Inhibition of the norepinephrine transporter by edivoxetine is expected to decrease the clearance of norepinephrine and subsequently reduce the formation of DHPG. A reduction in DHPG in the CSF provides pharmacodynamic evidence of target engagement within the CNS.

Table 2: Percent Reduction of 3,4-dihydroxyphenylglycol (DHPG) in Plasma and CSF

| Dose Group | Matrix | Mean Percent Reduction from Baseline |

| 9 mg | Plasma | 38% |

| 9 mg | CSF | 51% (at 8h post-dose) |

Data extracted from a pharmacokinetic/pharmacodynamic investigation of edivoxetine.[1]

The significant reduction of DHPG in the CSF at the 9 mg dose provides strong evidence that edivoxetine not only enters the CNS but also engages its pharmacological target, the norepinephrine transporter.[1]

Experimental Protocols

Human Pharmacokinetic/Pharmacodynamic Study

The following protocol is based on the methodology described in the pivotal human study assessing edivoxetine's CNS penetration.[1]

-

Study Design: An open-label study in 40 healthy male subjects.[1]

-

Dosing Regimen:

-

Sample Collection:

-

Analytical Methods:

Mechanism of Action and Signaling Pathway

Edivoxetine is a selective norepinephrine reuptake inhibitor. Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, edivoxetine increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Discussion and Limitations

The available human data unequivocally demonstrates that this compound penetrates the CNS and engages its molecular target. The observed reduction in CSF DHPG levels provides strong pharmacodynamic evidence of its activity within the brain.

However, a comprehensive understanding of edivoxetine's CNS distribution is limited by the lack of publicly available data from several key areas of drug development research:

-

Preclinical Brain Distribution: There is no published data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of edivoxetine in animal models. This information is crucial for understanding the extent and regional distribution of the drug within the brain tissue itself.

-

In Vitro Blood-Brain Barrier Transport: Studies using in vitro models, such as Caco-2 cell monolayers, to investigate the permeability of edivoxetine and its potential interaction with efflux transporters like P-glycoprotein (P-gp) are not publicly available. Such studies would clarify whether edivoxetine is a substrate for active efflux mechanisms at the blood-brain barrier, which could influence its net CNS penetration.

-

Positron Emission Tomography (PET) Imaging: To date, no PET imaging studies of edivoxetine have been published. PET studies using a radiolabeled form of edivoxetine could provide invaluable in vivo visualization and quantification of its binding to the norepinephrine transporter in the human brain, offering a direct measure of target occupancy.

-

Plasma Protein Binding: The percentage of edivoxetine bound to plasma proteins has not been reported in the available literature. This value is essential for calculating the unbound drug concentrations in plasma, which are considered to be the pharmacologically active fraction, and for determining the Kp,uu,CSF.

Conclusion

References

- 1. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Edivoxetine Hydrochloride: A Technical Guide to its Role in Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edivoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), has been the subject of clinical investigation for its potential therapeutic effects on cognitive functions. Initially developed for major depressive disorder (MDD) and later studied for attention-deficit/hyperactivity disorder (ADHD), its journey through clinical trials has provided valuable insights into the role of norepinephrine in cognitive processes. This technical guide synthesizes the available quantitative data from key clinical studies, details the experimental protocols, and elucidates the core signaling pathways through which edivoxetine is believed to exert its effects on cognition. While the clinical development of edivoxetine for MDD was halted due to insufficient efficacy, its demonstrated effects in pediatric ADHD trials underscore the potential of targeting the noradrenergic system for cognitive enhancement.

Introduction

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic availability of norepinephrine.[1] Norepinephrine is a critical neuromodulator in brain regions associated with higher cognitive functions, such as the prefrontal cortex, where it influences attention, working memory, and executive functions.[2][3] This guide provides an in-depth overview of the research conducted on edivoxetine, with a focus on its implications for cognitive enhancement.

Mechanism of Action and Signaling Pathways

Edivoxetine's primary mechanism of action is the blockade of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1]

The cognitive effects of elevated norepinephrine levels are primarily mediated by its action on α1 and α2 adrenergic receptors in the prefrontal cortex. These receptors trigger distinct downstream signaling cascades that modulate neuronal excitability and synaptic plasticity.

-